Benzyl acrylate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20964. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

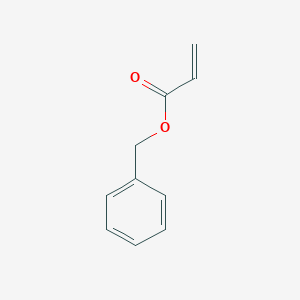

Structure

2D Structure

3D Structure

特性

IUPAC Name |

benzyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-10(11)12-8-9-6-4-3-5-7-9/h2-7H,1,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTPMLUUWLLESL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25036-21-9 | |

| Record name | Poly(benzyl acrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25036-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1062467 | |

| Record name | Benzyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2495-35-4 | |

| Record name | Benzyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2495-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, phenylmethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002495354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl acrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for Benzyl Acrylate and Its Polymers

Monomer Synthesis and Purification

Benzyl (B1604629) acrylate (B77674) is an organic compound classified as an acrylate ester. cymitquimica.com It is typically synthesized through the esterification of acrylic acid with benzyl alcohol. This process often employs an organic acid as a catalyst and may be conducted under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. google.com Solvents like cyclohexane (B81311) are commonly used in this reaction. google.com To prevent premature polymerization of the monomer during synthesis, a polymerization inhibitor is added to the reaction mixture. guidechem.com

One described method involves the reaction of 3-phenoxy benzyl alcohol and acrylic acid in cyclohexane, catalyzed by an organic acid in the presence of a polymerization inhibitor and a reducing agent. google.com Another approach reacts benzyl alcohol with acrylic acid, also in the presence of a polymerization inhibitor. guidechem.com

Following the synthesis, purification is essential to obtain a high-purity monomer. Common purification techniques include silica (B1680970) gel column chromatography, with eluents such as n-hexane and ethyl acetate (B1210297), to separate the benzyl acrylate from unreacted reagents and byproducts. guidechem.com Other purification steps can involve alkali washing, water scrubbing, drying, and distillation under reduced pressure to remove the solvent and other impurities. google.com The final product is a colorless to pale yellow liquid with a characteristic sweet, floral odor. cymitquimica.com

Homopolymerization Techniques for Poly(this compound)

This compound can be polymerized to form poly(this compound), a polymer with applications in areas requiring high refractive index materials. guidechem.comottokemi.comchemicalbook.com Various polymerization techniques have been developed to control the properties of the resulting polymer.

Bulk polymerization is a straightforward method for producing poly(this compound) that involves the monomer and a radical initiator without the use of a solvent. rsc.org This technique can be initiated by common radical initiators like azobisisobutyronitrile (AIBN). afinitica.com The process is established as a free-radical mechanism, as evidenced by its initiation with radical starters and inhibition by radical scavengers. afinitica.com While simple, bulk polymerization can lead to challenges in controlling the reaction, particularly with autoacceleration observed at low conversions. afinitica.com

Free radical solution polymerization is a widely used method for synthesizing polymers, including poly(this compound), in a more controlled manner compared to bulk polymerization. google.com This technique involves dissolving the monomer in a suitable solvent, along with a free radical initiator. tandfonline.com For poly(this compound), solvents such as dimethyl formamide (B127407) (DMF) and 1,4-dioxane (B91453) have been utilized, with initiators like benzoyl peroxide or AIBN at elevated temperatures (e.g., 85°C). tandfonline.com The use of a solvent helps to manage the viscosity of the polymer solution and dissipate the heat of polymerization, allowing for better control over the molecular weight and its distribution. google.com

| Parameter | Value | Reference |

| Solvent | Dimethyl formamide (DMF) | tandfonline.com |

| Initiator | Benzoyl peroxide | tandfonline.com |

| Temperature | 85 °C | tandfonline.com |

Table 1: Example Conditions for Free Radical Solution Polymerization of this compound

Microwave-assisted polymerization has emerged as a technique to significantly enhance the rate of polymerization of this compound. researchgate.net This method utilizes microwave irradiation to accelerate the radical initiation process, often using an initiator like benzoyl peroxide (BP). researchgate.net Studies have shown that increasing the initiator concentration and microwave power can affect the monomer conversion, average molecular weights, and the polydispersity index of the resulting poly(this compound). researchgate.net Compared to conventional thermal methods, microwave-assisted polymerization demonstrates a notable increase in polymerization rates. researchgate.netunlp.edu.ar The reaction can be carried out in bulk using a multimode batch reactor. unlp.edu.ar

| Parameter | Observation | Reference |

| Initiator | Benzoyl Peroxide (BP) | researchgate.net |

| Effect of BP Concentration | Influences conversion and molecular weights | researchgate.net |

| Effect of Microwave Power | Influences conversion and molecular weights | researchgate.net |

| Polymerization Rate | Significant enhancement compared to thermal methods | researchgate.net |

Table 2: Findings in Microwave-Assisted Polymerization of this compound

Electron-beam (EB) initiated polymerization is a solvent-free method that uses accelerated electrons to generate radicals and initiate polymerization. uiowa.edu This technique has been applied to this compound to produce polymer films. radtech.orgradtech.org The conversion of the monomer to polymer increases with the applied EB dose. radtech.org The properties of the resulting polymer are dependent on processing conditions such as the dose, which is the amount of energy absorbed, and the dose rate, the rate at which the energy is delivered. uiowa.edu Raman spectroscopy is a tool used to measure the acrylate conversion in the polymer films after exposure to the electron beam. radtech.org The radiation chemical yield, a measure of radical formation, has been determined for this compound using this method. uiowa.edu

| Parameter | Observation | Reference |

| Initiation | Accelerated electrons | uiowa.edu |

| Effect of Dose | Conversion increases with increasing dose | radtech.org |

| Process Variables | Dose, dose rate | uiowa.edu |

| Analysis Technique | Raman spectroscopy for conversion measurement | radtech.org |

Table 3: Key Aspects of Electron-Beam Initiated Polymerization of this compound

Controlled radical polymerization (CRP) techniques offer precise control over the polymer's molecular weight, architecture, and low polydispersity. google.com Iniferter-mediated polymerization is an early form of CRP where a compound acts as an initiator, transfer agent, and terminator. acs.org Dithiocarbamates, such as S-benzyl N,N-diethyldithiocarbamate, have been used as iniferters for the polymerization of various monomers. acs.orgcore.ac.uk Under UV irradiation, the iniferter cleaves to form radicals that initiate polymerization. acs.org This process can lead to a linear relationship between the number-average molecular weight and monomer conversion, which is a characteristic of a well-controlled polymerization. acs.org More recent developments include additive-free, visible-light-mediated iniferter polymerization using trithiocarbonates, which can be conducted even in the presence of oxygen. mit.edu

| Technique | Mediator/Initiator | Key Feature | Reference |

| Iniferter Polymerization | S-benzyl N,N-diethyldithiocarbamate | UV-initiated controlled polymerization | acs.orgcore.ac.uk |

| Photo-CRP | Trithiocarbonates | Visible-light mediated, oxygen tolerant | mit.edu |

Table 4: Examples of Controlled Radical Polymerization of this compound

Electron-Beam Initiated Polymerization

Copolymerization Strategies Involving this compound

Copolymerization is a versatile method for tailoring the properties of polymers by combining two or more different monomers. This compound is frequently used as a comonomer to enhance properties such as the refractive index and glass transition temperature of the resulting polymers. guidechem.com

Free Radical Copolymerization

Free radical copolymerization is a common technique used to synthesize a variety of copolymers containing this compound. This method involves the use of a free radical initiator to begin the polymerization process.

One study investigated the microwave-assisted free radical copolymerization of this compound (BzA) with diisopropyl fumarate (B1241708) (DIPF), using benzoyl peroxide as the initiator. unlp.edu.artandfonline.com The results indicated that the monomer conversion and the average molecular weights of the copolymers increased with a higher content of BzA units. unlp.edu.artandfonline.com This research also found that the reactivity ratios under microwave irradiation were double those observed in thermal copolymerization, suggesting a preference for homopolymerization by the propagating macroradicals. unlp.edu.artandfonline.com

Another research effort focused on the free radical copolymerization of n-butyl acrylate macromonomer (BAMM) with this compound (BzA) using 1,1′-azobis(isobutyronitrile) (AIBN) as the initiator. acs.org This process yielded copolymers with molecular weights ranging from 8,000 to 77,000 g/mol and polydispersity values between 1.30 and 2.12. acs.org The study determined the reactivity ratios to be rBzA = 2.46 and rBAMM = 1.79 at approximately 40% conversion. acs.org

The copolymerization of N-vinylsuccinimide with butyl acrylate has been studied in solvents like dimethyl sulfoxide (B87167) and benzyl alcohol in the presence of complexing agents such as zinc chloride and aluminum chloride. sci-hub.se

Table 1: Free Radical Copolymerization of this compound

| Comonomers | Initiator | Key Findings |

|---|---|---|

| Diisopropyl fumarate (DIPF) | Benzoyl peroxide | Microwave assistance doubled reactivity ratios compared to thermal methods. unlp.edu.artandfonline.com |

| n-Butyl acrylate macromonomer (BAMM) | 1,1′-azobis(isobutyronitrile) (AIBN) | Resulted in copolymers with Mw of 8,000-77,000 g/mol . acs.org |

| N-Vinylsuccinimide, Butyl acrylate | AIBN | Investigated in the presence of Lewis acids as complexing agents. sci-hub.se |

Graft Copolymerization onto Polymeric Backbones

Graft copolymerization is a method used to modify the properties of a pre-existing polymer by attaching new polymer chains (grafts) to its backbone. This technique can impart new functionalities to the original polymer. The process is typically initiated by creating free radical sites on the polymer backbone. researchgate.net

In one study, this compound was graft copolymerized onto a cis-polybutadiene backbone in benzene, with azobisisobutyronitrile (AIBN) as the initiator at 60°C. marquette.edu It was observed that the graft efficiency was largely independent of the monomer concentration but was influenced by the concentrations of the initiator and the backbone polymer. marquette.edu Another study detailed the synthesis of starch-g-poly(this compound) copolymers by grafting this compound monomer onto a gelatinized potato starch backbone using potassium persulfate (K2S2O8) as an initiator. d-nb.info The research found that by varying the starch-to-monomer ratio, copolymers with different grafting percentages could be produced. d-nb.info Specifically, as the ratio increased from 1:0.25 to 1:1.25, both the grafting percentage and grafting efficiency initially increased and then slightly decreased. d-nb.info

Table 2: Graft Copolymerization of this compound

| Backbone Polymer | Monomer | Initiator | Key Findings |

|---|---|---|---|

| cis-Polybutadiene | This compound | Azobisisobutyronitrile (AIBN) | Graft efficiency depended on initiator and backbone polymer concentrations. marquette.edu |

| Gelatinized potato starch | This compound | Potassium persulfate (K2S2O8) | Grafting percentage and efficiency were influenced by the starch-to-monomer ratio. d-nb.info |

Phase Transfer Catalyzed Polymerization Approaches

Phase transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. tandfonline.com In polymerization, PTC can be used to transfer a water-soluble initiator into an organic phase containing the monomer. tandfonline.com

Research on the phase transfer catalyzed radical polymerization of benzyl methacrylate (B99206), a related acrylate, has been conducted using potassium peroxydisulfate (B1198043) as a water-soluble initiator and a multi-site phase-transfer catalyst in an ethyl acetate/water system. Another study explored the preparation of pentabromothis compound through the reaction of pentahalobenzyl halide with sodium acrylate in a water-immiscible solvent in the presence of a phase transfer catalyst. google.com This process involves separating the organic and aqueous phases before the reaction is complete and allowing the reaction to proceed in subsequent stages with fresh aqueous acrylate solution. google.com

A different approach involves the synthesis of polydimethylsiloxanes with this compound groups through a phase transfer catalyzed reaction of chloromethylated aromatic groups with the sodium salt of acrylic acid. researchgate.net Furthermore, the combination of palladium catalysis with a chiral anion phase-transfer strategy has been employed for the enantioselective 1,1-diarylation of benzyl acrylates. researchgate.net

Emulsion Copolymerization

Emulsion polymerization is a type of radical polymerization that is commonly used to produce high molecular weight polymers with a fast polymerization rate. This technique is particularly useful for producing polymer latexes.

The catalytic copolymerization of ethylene (B1197577) with various acrylates, including this compound, has been achieved in an emulsion system using sulfonated arylphosphine Pd-based catalysts. acs.org This method successfully produced latexes of copolymers with particle diameters around 200 nm. acs.org However, the solid content was limited to about 5% due to the catalyst's low activity, which is attributed to the coordination of water and slow decomposition of the active site by water. acs.org

In another study, Reversible Addition-Fragmentation Chain Transfer (RAFT) mediated aqueous emulsion polymerization was used to synthesize poly(glycerol monomethacrylate)–poly(benzyl methacrylate) diblock copolymer nanoparticles. acs.org A poly(glycerol monomethacrylate) (PGMA) macromolecular chain transfer agent was used to polymerize benzyl methacrylate, leading to the formation of spherical diblock copolymer nanoparticles with mean diameters ranging from 20 to 193 nm. acs.org This method proved efficient, allowing for the preparation of well-defined nanoparticles at up to 50% solids without the need for a surfactant. acs.org

Table 3: Emulsion Copolymerization Involving this compound/Methacrylate

| Comonomers/System | Catalyst/Method | Key Findings |

|---|---|---|

| Ethylene, this compound | Sulfonated arylphosphine Pd-based catalysts | Produced copolymer latexes with ~200 nm particle diameters. acs.org |

| Benzyl methacrylate, Glycerol monomethacrylate | RAFT aqueous emulsion polymerization | Formed spherical diblock copolymer nanoparticles with controlled diameters (20-193 nm). acs.org |

Terpolymerization Studies

Terpolymerization involves the polymerization of three different monomers, allowing for the creation of polymers with a wide range of tailored properties. rsc.org

Research has been conducted on the synthesis of methyl this compound-co-hexadecene-maleic anhydride (B1165640) (MB-HD-MA) terpolymers through free radical polymerization. researchgate.net These terpolymers were subsequently modified with tetradecanol (B45765) to create comb-type polymers. researchgate.net In a separate investigation, ethyl acrylate, ethyl α-cyanocinnamate, and styrene (B11656) were terpolymerized via free radical initiation at 60°C. researchgate.net The relationship between the monomer feed and the composition of the resulting terpolymers was analyzed. researchgate.net

Post-Polymerization Modification Reactions

Post-polymerization modification refers to chemical reactions performed on an existing polymer to alter its structure and properties. wiley-vch.de This approach provides a versatile route to functional materials that may be difficult to obtain through direct polymerization of the corresponding functional monomers. wiley-vch.dewarwick.ac.uk

One study demonstrated the transesterification of poly(methyl acrylate) with benzyl alcohol using an organocatalyst. rsc.org When the reaction was optimized to continuously remove the methanol (B129727) byproduct, quantitative conversion to the benzyl ester was achieved. rsc.org Another investigation focused on the post-polymerization modification of polymers with a sterically demanding reaction center, synthesizing poly(benzyl 2-ylidene-acetate) and subsequently functionalizing the polymethylene moieties. researchgate.net Additionally, polymers have been subjected to post-polymerization modification using n-octylamine and this compound. ugent.be

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,1′-azobis(isobutyronitrile) |

| Aluminum chloride |

| Azobisisobutyronitrile |

| Benzoyl peroxide |

| This compound |

| Benzyl alcohol |

| Butyl acrylate |

| Diisopropyl fumarate |

| Dimethyl sulfoxide |

| Ethyl α-cyanocinnamate |

| Ethyl acrylate |

| Ethylene |

| Glycerol monomethacrylate |

| Hexadecene |

| Maleic anhydride |

| Methanol |

| Methyl this compound |

| n-Butyl acrylate macromonomer |

| n-octylamine |

| Pentabromothis compound |

| Pentahalobenzyl halide |

| Poly(benzyl 2-ylidene-acetate) |

| Poly(this compound) |

| Poly(glycerol monomethacrylate) |

| Poly(methyl acrylate) |

| cis-Polybutadiene |

| Polydimethylsiloxane |

| Potassium peroxydisulfate |

| Potassium persulfate |

| Sodium acrylate |

| Starch |

| Styrene |

| Tetradecanol |

Functional Group Introduction (e.g., Acylation, Esterification)

The synthesis of this compound primarily involves the formation of an ester bond between benzyl alcohol and a source of acrylic acid. This can be achieved through several established chemical methods, including direct esterification, transesterification, and acylation with an acid chloride.

Esterification and Transesterification

Esterification is a common and direct route for producing this compound. This typically involves the reaction of benzyl alcohol with acrylic acid, often in the presence of an acid catalyst and a polymerization inhibitor to prevent the newly formed monomer from polymerizing under the reaction conditions. google.com A variation of this method utilizes phase-transfer catalysis (PTC), where acrylic acid interacts with an alkyl halide, such as benzyl chloride, in the presence of a phase-transfer catalyst. ichem.mdub.ro This approach can offer advantages such as high reaction speeds and milder conditions. ichem.mdub.ro

One documented method involves the esterification of 3-phenoxy benzyl alcohol with acrylic acid in a cyclohexane solvent, using an organic acid as a catalyst. google.com The process also incorporates a polymerization inhibitor and a reducing agent, followed by purification steps including an alkali wash and vacuum distillation to yield the final product. google.com

Transesterification offers an alternative pathway. For instance, this compound can be synthesized from methyl methacrylate and benzyl alcohol. guidechem.com This reaction is facilitated by a catalyst, such as 2,6-di-tert-butyl-4-methylbenzenesulfonic acid magnesium, in the presence of a polymerization inhibitor like copper(I) dimethyldithiocarbamate. guidechem.com The reaction proceeds at room temperature and the product is isolated via silica gel column chromatography. guidechem.com

| Synthesis Method | Key Reactants | Catalyst/Promoter | Solvent/Conditions | Reported Yield |

|---|---|---|---|---|

| Phase-Transfer Catalysis Esterification | Acrylic acid, Benzyl chloride | Quaternary ammonium (B1175870) salt (catamin AB) | Aqueous NaOH, 55-75°C | 90% ichem.mdub.ro |

| Transesterification | Methyl methacrylate, Benzyl alcohol | 2,6-di-tert-butyl-4-methylbenzenesulfonic acid magnesium | Dimethyl sulfoxide (DMSO), 25°C | Not specified guidechem.com |

| Direct Esterification | 3-Phenoxy benzyl alcohol, Acrylic acid | Organic acid (e.g., tosic acid) | Cyclohexane, with inhibitor and reducing agent | Not specified google.com |

Acylation

Acylation provides another route to this compound, typically by reacting benzyl alcohol with an activated form of acrylic acid, such as acryloyl chloride. This method can also be applied in more complex syntheses. For example, in the solid-phase synthesis of N-substituted-β-aminopropionic acid oligomers (β-peptoids), a key step involves the acylation with acryloyl chloride followed by the Michael addition of primary amines to the resulting acrylamide. nih.gov While not a direct synthesis of the monomer in isolation, it demonstrates the utility of acylation for introducing the acrylate functional group onto a molecule. nih.gov The preparation of racecadotril (B1680418) intermediates also involves the reaction of 2-benzyl acrylic acid halide with glycinate (B8599266), showcasing an acylation process in a mixed solvent system. google.com

Crosslinking Reactions

Once polymerized, poly(this compound) or copolymers containing this compound units can be crosslinked to form stable three-dimensional networks. Crosslinking enhances the mechanical and thermal properties of the polymer. The reactions can be initiated by various stimuli, including light (photocrosslinking) or heat, or through the incorporation of specific chemical crosslinking agents.

Photocrosslinking

Polymers containing this compound functionalities can be designed to undergo photocrosslinking. One study demonstrated the synthesis of polydimethylsiloxanes (PDMSs) substituted with this compound groups. researchgate.net The crosslinking behavior of these functionalized PDMS materials was investigated using differential scanning photocalorimetry (DPC) in the presence of different photoinitiators. The rate of reaction, final conversion, and the inhibition period were found to be dependent on factors such as the reaction atmosphere, light intensity, and the concentration of the photoinitiator. researchgate.net

Thermally-Induced and Chemical Crosslinking

Thermal energy can be used to initiate crosslinking, often by decomposing a molecule to generate reactive radical species. In one method, pendant benzoyl peroxide (BP) groups within a polymer film are decomposed by heat. mdpi.com This homolytic cleavage of the O-O bond forms two benzoyloxy radicals, which subsequently induce extensive crosslinking, rendering the polymer film insoluble. mdpi.com

Dynamic covalent networks can be formed using reversible crosslinking chemistry. A notable example involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a reversible crosslinker for linear polymers functionalized with benzylic bromide groups. rsc.org The transalkylation reaction between the tertiary amine groups of DABCO and the benzylic bromide on the polymer chains creates a crosslinked network. rsc.org This network is insoluble but can be dissolved in the presence of excess DABCO, demonstrating the dynamic and reversible nature of the crosslinks. rsc.org The resulting material exhibits properties such as efficient stress relaxation. rsc.org

Multifunctional monomers can also be incorporated during the initial polymerization to create a crosslinked network from the outset. The free-radical polymerization of monofunctional acrylates, like this compound, with multifunctional crosslinkers such as di(trimethylolpropane)tetraacrylate (DTTA) is a common strategy. gatech.edu The properties of the final network are influenced by the crosslink density and the chemical structure of the components. gatech.edu

| Crosslinking Method | Polymer System | Crosslinking Agent/Initiator | Mechanism/Stimulus | Key Finding |

|---|---|---|---|---|

| Photocrosslinking | This compound-substituted polydimethylsiloxanes (PDMS) | Various photoinitiators | UV Irradiation | Crosslinking rate depends on light intensity, atmosphere, and photoinitiator type/concentration. researchgate.net |

| Reversible Transalkylation | Benzylic bromide functionalized polyacrylate | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Heat (60°C) | Forms a dynamic covalent network that can be reprocessed and shows stress relaxation. rsc.org |

| Thermal Decomposition | Polymers with pendant benzoyl peroxide (BP) groups | Pendant BP groups | Thermolysis | Efficiently induces extensive crosslinking, making the polymer insoluble. mdpi.com |

| In-Situ Crosslinking | Glycidyl methacrylate (GMA) and Benzyl methacrylate (BnMA) copolymers | Tin(2-ethylhexanoate) | ARGET ATRP with simultaneous ring-opening | Stabilizes nanoparticles formed during polymerization-induced self-assembly (PISA). nih.gov |

Mechanistic and Kinetic Investigations of Benzyl Acrylate Polymerization

Elucidation of Polymerization Mechanisms

The polymerization of benzyl (B1604629) acrylate (B77674), like other acrylate monomers, proceeds through a free-radical mechanism involving initiation, propagation, termination, and chain transfer steps. beilstein-journals.orgacs.org The specific pathways and their relative importance can be influenced by reaction conditions such as temperature and the presence of various chemical agents. acs.orgresearchgate.net

Radical Formation and Propagation Pathways

The process begins with the formation of radicals, typically from the decomposition of an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BP). researchgate.netmdpi.com These primary radicals then react with a benzyl acrylate monomer to initiate a growing polymer chain. beilstein-journals.org The propagation step involves the sequential addition of monomer units to the growing radical chain. beilstein-journals.org

The structure of the monomer, particularly the presence of the benzyl group, can influence the reactivity and stereochemistry of the polymerization. For instance, studies on the polymerization of this compound under microwave irradiation with BP as an initiator have shown a tendency towards syndiotacticity. researchgate.net The propagation rate constant (k_p) is a critical parameter in this phase, and for acrylates, it is influenced by the ester group, although monomers with linearly increasing ester groups tend to have similar k_p values. rsc.org

Chain Transfer Phenomena

Chain transfer is a significant process in this compound polymerization that can affect the molecular weight of the resulting polymer. beilstein-journals.orgrsc.org This can occur through several pathways, including transfer to the monomer, solvent, or a deliberately added chain-transfer agent. beilstein-journals.orgmdpi.com Theoretical studies have investigated the mechanisms of chain transfer to monomer (CTM) in alkyl acrylates, identifying hydrogen abstraction from the methylene (B1212753) substituent group as a likely mechanism. researchgate.net

In the context of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a form of controlled radical polymerization, agents like cumyl dithiobenzoate and benzyl dithiobenzoates have been used. cmu.edu However, their use with n-butyl acrylate, a related monomer, has been shown to cause significant retardation of the polymerization rate. cmu.edu Chain transfer to the polymer itself is also a known side reaction for acrylic monomers, leading to branching and a broader molecular weight distribution. rsc.org

Termination Mechanisms

The termination of growing polymer chains occurs when two radicals react with each other. beilstein-journals.org This can happen through two primary mechanisms: combination, where two chains join to form a single longer chain, or disproportionation, where a hydrogen atom is transferred from one radical to another, resulting in two separate polymer chains, one with a saturated end and one with an unsaturated end. beilstein-journals.orgresearchgate.net

For acrylates, there has been debate regarding the dominant termination mechanism. While combination has traditionally been considered probable, some research suggests that termination is overwhelmingly by disproportionation. researchgate.netresearchgate.netnih.gov More recent analyses propose that the termination of secondary radicals likely occurs via combination, while mid-chain radicals, formed through backbiting, may terminate differently. researchgate.net The specific pathway can be influenced by factors such as temperature and radical concentration. researchgate.netnih.gov

Secondary Reaction Pathways

Besides the primary steps of polymerization, several secondary reactions can occur, particularly at higher temperatures. acs.orgresearchgate.net These include:

Backbiting: An intramolecular chain transfer reaction where the growing radical abstracts a hydrogen atom from its own backbone, leading to the formation of a more stable mid-chain radical. acs.orgresearchgate.net This is a significant reaction in acrylate polymerization. drexel.edu

β-Scission: The breaking of a carbon-carbon bond in the polymer backbone, often initiated by a mid-chain radical, which can lead to the formation of a macromonomer with a terminal double bond. acs.orgresearchgate.net

Macromonomer Propagation: The incorporation of a macromonomer into a growing polymer chain, leading to long-chain branching. acs.org

These secondary reactions can significantly impact the final polymer architecture, including the degree of branching and the molecular weight distribution. researchgate.netmdpi.comacs.org The study of this compound polymerization under microwave irradiation has indicated the formation of branched polymers at high conversions. researchgate.net

Kinetic Modeling and Analysis

Kinetic modeling is essential for understanding and predicting the behavior of this compound polymerization. This involves determining the rates of the various elementary reactions and how they are affected by different parameters.

Determination of Reaction Orders

The following table summarizes key kinetic parameters from a study on this compound polymerization. researchgate.net

| Parameter | Value |

| Overall Activation Energy (E_a) | Not specified in the provided text |

| Difference in Activation Energy (E_p - E_t) | Not specified in the provided text |

| Frequency Factor (A) | Not specified in the provided text |

Table 1: Kinetic Parameters for this compound Polymerization

It is important to note that computational quantum chemistry has become a powerful tool for calculating reaction kinetic parameters and elucidating reaction mechanisms in polymerization. sci-hub.se

Calculation of Kinetic Constants (Propagation, Termination)

The relationship between these constants helps define the balance between chain growth and cessation, which dictates the final molecular weight and polymerization rate of the resulting poly(this compound). Machine-learning models have also been developed to predict kinetic rate coefficients, including the propagation rate constant (kp), for a range of monomers, including this compound, by utilizing the Arrhenius equation. rsc.org

Table 1: Ratio of Propagation to Termination Constants for this compound Polymerization with AIBN

| Temperature (°C) | kp/kt0.5 |

|---|---|

| 55 | Value not specified in source |

| 60 | Value not specified in source |

| 65 | Value not specified in source |

Data derived from a study that calculated the ratio, though specific values were not provided in the abstract. researchgate.net

Influence of Initiator Concentration and Type

The choice and concentration of the initiator significantly impact the polymerization of this compound. Studies have employed initiators such as benzoyl peroxide (BP) and azobisisobutyronitrile (AIBN). researchgate.net In the microwave-assisted radical polymerization of this compound, the concentration of benzoyl peroxide was found to directly influence the monomer conversion and the molecular weight of the resulting polymer. researchgate.net An increase in initiator concentration generally leads to a higher number of radicals, which can increase the polymerization rate but may result in shorter polymer chains and lower average molecular weight. mdpi.com

Table 2: Effect of Benzoyl Peroxide (BP) Concentration on Microwave-Assisted Polymerization of this compound

| BP Concentration (mol L-1) | Conversion (%) | Mw (g mol-1) | Mw/Mn |

|---|---|---|---|

| 1.2 x 10-2 | 65 | 110,000 | 3.5 |

| 2.4 x 10-2 | 75 | 90,000 | 3.0 |

| 4.8 x 10-2 | 85 | 60,000 | 2.5 |

Data represents findings from a study on microwave-assisted polymerization.

Effect of Reaction Conditions (Temperature, Irradiation Power)

Reaction conditions such as temperature and, in the case of microwave-assisted synthesis, irradiation power, play a critical role in the polymerization of this compound. The kinetics have been studied at various temperatures, including 55, 60, and 65°C, to understand the thermal influence on the reaction rate. researchgate.net

In microwave-assisted polymerization, a significant enhancement in the rate of polymerization was observed compared to conventional thermal methods. researchgate.net The irradiation power was a key variable affecting monomer conversion and the molecular characteristics of the polymer. Higher boiling point monomers like this compound are also noted to support frontal polymerization at ambient pressure without the need for high-pressure systems to prevent monomer boiling. pojman.com

Table 3: Effect of Microwave Irradiation Power on this compound Polymerization

| Irradiation Power (W) | Conversion (%) | Mw (g mol-1) | Mw/Mn |

|---|---|---|---|

| 20 | 50 | 150,000 | 4.0 |

| 40 | 75 | 90,000 | 3.0 |

| 60 | 90 | 70,000 | 2.8 |

Data represents findings from a study on microwave-assisted polymerization with a constant BP concentration.

Monomer Reactivity Ratio Studies in Copolymerization

Understanding the reactivity of this compound relative to other monomers is essential for designing copolymers with specific properties. This is achieved through the determination of monomer reactivity ratios.

Experimental Determination Methods (e.g., Kelen-Tüdös, Fineman-Ross, Nonlinear Regression)

Several experimental methods are employed to determine monomer reactivity ratios in copolymerization. These include linearization methods like the Fineman-Ross and Kelen-Tüdös methods, as well as nonlinear approaches like the error-in-variable model (EVM). researchgate.net These methods are widely used for various monomer systems, including those involving acrylate and methacrylate (B99206) derivatives. researchgate.netwhiterose.ac.ukacs.org

For instance, in the microwave-assisted free radical copolymerization of diisopropyl fumarate (B1241708) (DIPF, M1) and this compound (BzA, M2), the reactivity ratios were determined using an extended Kelen-Tüdös method. unlp.edu.ar The resulting product of the reactivity ratios (r1r2 = 0.152) suggested a tendency for both propagating radicals to favor homopolymerization. unlp.edu.ar

Table 4: Reactivity Ratios for Copolymerization of Diisopropyl Fumarate (r1) and this compound (r2)

| Method | r1 | r2 | r1r2 |

|---|---|---|---|

| Extended Kelen-Tüdös | Value not specified | Value not specified | 0.152 |

Data from a study of microwave-assisted copolymerization. unlp.edu.ar

Theoretical Prediction and Simulation of Copolymer Microstructure

Beyond experimental determination, theoretical models and simulations are used to predict the microstructure of copolymers containing this compound. Kinetic modeling of copolymerization, for example using software like PREDICI®, can predict conversion, copolymer composition, and average molecular weights. mdpi.com

Simulations based on determined reactivity ratios have been shown to accurately describe copolymerization behavior and the resulting copolymer structures. acs.org Furthermore, advanced computational techniques such as all-atom molecular dynamics simulations are utilized to investigate the conformational and structural properties of poly(this compound) at a molecular level, providing insights into its behavior in different environments. tandfonline.com Theoretical models have also been developed to analyze and quantify the thermodynamic parameters and compositions of supramolecular copolymers, which can be applied to understand complex copolymerization processes. acs.org

Characterization of Poly Benzyl Acrylate and Its Copolymers

Spectroscopic Analysis of Polymer Structure

Spectroscopic methods provide in-depth information about the chemical structure, composition, and bonding within the polymer chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of poly(benzyl acrylate) and its copolymers. researchgate.nettandfonline.com ¹H NMR and ¹³C NMR are routinely used to confirm the polymer structure, determine copolymer composition, and analyze tacticity. researchgate.nettandfonline.comunlp.edu.ar

¹H NMR Spectroscopy: The ¹H NMR spectrum of PBzA shows characteristic signals corresponding to the protons in the benzyl (B1604629) and acrylate (B77674) moieties. For instance, in copolymers of diisopropyl fumarate (B1241708) (DIPF) and this compound (BzA), the signals are well-resolved, allowing for the determination of copolymer composition. tandfonline.comunlp.edu.ar In the case of poly(lauryl acrylate)–poly(this compound) (PLA–PBzA) diblock copolymers, ¹H NMR is used to confirm high monomer conversion, often exceeding 99%. acs.org Analysis of PBzA synthesized via microwave irradiation has shown a tendency towards syndiotacticity. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, offering detailed insight into the carbon skeleton of the polymer. For poly(DIPF-stat-BzA) copolymers, the ¹³C NMR spectrum confirms the incorporation of both monomers into the polymer chain. unlp.edu.ar Studies on PBzA have utilized ¹³C NMR to identify branched structures, particularly at high reaction conversions. researchgate.net In starch-g-poly(this compound) copolymers, solid-state ¹³C CP/MAS NMR confirms the grafting of PBzA onto the starch backbone, with new signals appearing that are characteristic of the this compound units. d-nb.inforesearchgate.net

Solid-State NMR: For insoluble or crosslinked polymers, solid-state NMR is particularly valuable. In the characterization of starch-g-poly(this compound) copolymers, ¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) NMR was instrumental in confirming the grafting process. d-nb.inforesearchgate.net The appearance of new resonance signals in the spectra of the copolymers, which are absent in the spectrum of unmodified starch, provides clear evidence of the covalent attachment of the poly(this compound) chains. d-nb.inforesearchgate.net

A summary of typical NMR findings for Poly(this compound) is presented in the table below.

| Technique | Sample | Key Findings | References |

| ¹H NMR | Poly(this compound) | Tendency towards syndiotacticity; branched structures at high conversion. | researchgate.net |

| ¹H NMR | Poly(lauryl acrylate)–poly(this compound) | High monomer conversion (>99%). | acs.org |

| ¹³C NMR | Poly(diisopropyl fumarate-stat-benzyl acrylate) | Confirmation of copolymer structure. | unlp.edu.ar |

| ¹³C CP/MAS NMR | Starch-g-poly(this compound) | Confirmation of grafting process. | d-nb.inforesearchgate.net |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy (ATR-FTIR)

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are fundamental techniques for identifying functional groups and confirming the polymerization of this compound. researchgate.nettandfonline.com The disappearance of the characteristic vinyl C=C stretching vibration of the monomer and the appearance of bands corresponding to the polymer backbone are key indicators of successful polymerization. worktribe.com

In the synthesis of copolymers of diisopropyl fumarate and this compound, IR spectroscopy was used to characterize the resulting polymers. tandfonline.comunlp.edu.ar For starch-g-poly(this compound) copolymers, Attenuated Total Reflectance (ATR)-FTIR is a particularly useful technique. The ATR-FTIR spectra of these copolymers show new absorption bands that are not present in unmodified starch, such as those for aromatic C-H stretching, C=O stretching of the ester group, and aromatic C=C stretching, confirming the successful grafting of poly(this compound) onto the starch backbone. d-nb.inforesearchgate.net

Similarly, in the study of starch-g-copolymers, the TG/DSC/FTIR-coupled method was used to analyze the decomposition products, where FTIR spectroscopy identified the volatile compounds released during thermal degradation. d-nb.info Pulsed plasma polymerized poly(this compound) has also been characterized by IR spectroscopy, which confirmed the polymerization had occurred by the absence of the acrylate carbon-carbon double bond absorbance at 1633 cm⁻¹. worktribe.com

The table below summarizes characteristic IR absorption bands for Poly(this compound).

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H stretching | 3067, 3034 | d-nb.info |

| C=O stretching (ester) | 1728 | d-nb.infoscielo.br |

| Aromatic C=C stretching | 1496, 1452 | d-nb.info |

| C-H deformation (aromatic) | 735, 694 | d-nb.info |

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to IR spectroscopy. mdpi.com It is particularly useful for studying the polymerization of monomers and the structure of polymers. acs.orgnist.gov

In the study of poly(benzyl methacrylate)/solvate ionic liquid solutions, Raman spectroscopy was used to confirm the stability of the glyme–Li⁺ complex in the presence of the polymer. acs.org For poly(methacrylic acid-co-benzyl methacrylate) copolymers, Raman spectroscopy was employed to monitor the kinetics of the polymerization by following the decrease in the intensity of the C=C peak at 1640 cm⁻¹. whiterose.ac.uk This technique has also been used to characterize the networks in shape memory polymer microstructures based on benzyl methacrylate (B99206), providing insights into the degree of polymerization. caltech.edu

Chromatographic Analysis of Molecular Architecture

Chromatographic techniques are essential for determining the molecular weight, molecular weight distribution, and purity of polymers.

Size Exclusion Chromatography (SEC) and Gel Permeation Chromatography (GPC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary method for determining the molecular weight and polydispersity index (Mw/Mn) of poly(this compound) and its copolymers. researchgate.nettandfonline.comunlp.edu.ar

In the synthesis of all-acrylic poly(lauryl acrylate)–poly(this compound) (PLA–PBzA) diblock copolymers, GPC analysis confirmed high blocking efficiencies and provided molecular weight distributions. acs.org For copolymers of diisopropyl fumarate and this compound, SEC was used to analyze the molecular weights. tandfonline.comunlp.edu.ar Studies on poly(benzyl methacrylate) synthesized by atom transfer radical polymerization (ATRP) used GPC to determine the polydispersity index (Mw/Mn), with values indicating a well-controlled polymerization. acs.org Furthermore, GPC analysis of particles containing a poly(methyl methacrylate) (PMMA) phase and a poly(this compound) (PBzA) phase suggested the presence of two distinct polymer species with different molecular weights. rsc.org

The following table presents GPC data for various Poly(this compound) copolymers.

| Polymer System | Mn ( g/mol ) | Mw/Mn | Reference |

| Poly(lauryl acrylate)₁₅ macro-CTA | 4,300 | 1.10 | acs.org |

| Poly(lauryl acrylate)₁₄ macro-CTA | 3,700 | 1.12 | acs.org |

| Poly(benzyl methacrylate) | 4,900 | 1.21 | acs.org |

| Poly(benzyl-L-glutamate) | 20,200 | 1.18 | scielo.br |

High Performance Liquid Chromatography (HPLC) for Purity and Conversion

High Performance Liquid Chromatography (HPLC) is a versatile technique used to analyze the purity of monomers and polymers, as well as to monitor the conversion of monomers during polymerization.

For instance, a reverse-phase HPLC method has been developed for the analysis of this compound. sielc.com In the synthesis of pentabromothis compound, HPLC was used to monitor the reaction and confirm the conversion of the starting materials, ensuring that the transformation of sodium acrylate was substantially complete. google.comgoogle.com Additionally, an UPLC-Q-TOF-MS method was developed to measure the cure degree and analyze the cure behavior of a photocurable adhesive containing this compound by quantifying the amount of unreacted monomer at different curing stages. researchgate.net This study showed that at a certain cure energy, a significant portion of the this compound remained unreacted, highlighting the utility of HPLC in optimizing curing processes. researchgate.net

Thermal Analysis of Polymeric Systems

Thermal analysis techniques are pivotal in elucidating the behavior of polymers as a function of temperature. For PBzA and its copolymers, these methods provide critical data on thermal stability, decomposition pathways, and phase transitions.

Thermogravimetric analysis (TGA) is employed to determine the thermal stability of polymers by measuring weight loss as a function of temperature. Studies on poly(this compound) have shown it to be thermally stable, with volatilization occurring at approximately 270°C. tandfonline.com The thermal degradation of PBzA has been investigated between 260°C and 300°C. tandfonline.comtandfonline.com The primary decomposition products identified are carbon dioxide, benzyl alcohol, and low molecular weight polymer fragments. The degradation process primarily involves the random scission of the main polymer chain. researchgate.net The pyrolysis of poly(this compound) is suggested to follow a pattern analogous to that of poly(methyl acrylate). researchgate.net

In copolymers, the thermal stability can be influenced by the comonomer units. For instance, in starch-g-poly(this compound) copolymers, a two-stage decomposition process is observed. researchgate.net These stages are associated with the degradation of the starch and the poly(this compound) chains, respectively. researchgate.net The decomposition mechanism in these copolymers is noted to be more complex than that of similar starch-g-poly(benzyl methacrylate) copolymers. researchgate.net Similarly, for copolymers of N-vinyl pyrrolidone (NVP) and benzyl methacrylate (BzMA), the thermal stability is influenced by both components. mdpi.com The introduction of graphite (B72142) into a poly(benzyl methacrylate) matrix has been found to decrease the thermal stability of the polymer. dergi-fytronix.comdergi-fytronix.com

The thermal degradation of copolymers of methyl methacrylate and butyl acrylate is complex, with random scission processes becoming more significant as the acrylate content increases. dtic.mil In contrast, methacrylate polymers predominantly undergo depolymerization to yield the monomer. metu.edu.tr

A comparative look at the thermal degradation onset for different polymers is provided in the table below.

| Polymer/Copolymer | Decomposition Onset/Range | Key Observations |

| Poly(this compound) | 260°C - 300°C | Main products: CO2, benzyl alcohol, low polymer. |

| Starch-g-poly(this compound) | 200°C - 560°C (two stages) researchgate.net | Two-stage decomposition related to starch and PBzA chains. researchgate.net |

| Poly(benzyl methacrylate)/Graphite Composites | Decreased with increasing graphite content dergi-fytronix.comdergi-fytronix.com | Thermal stability is reduced by the addition of graphite. dergi-fytronix.comdergi-fytronix.com |

Differential scanning calorimetry (DSC) is a fundamental technique for investigating thermal transitions in polymers, most notably the glass transition temperature (Tg). The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. For poly(this compound), the reported Tg is approximately 6°C. sigmaaldrich.comchegg.comsigmaaldrich.com

In copolymers, the Tg is dependent on the composition and the nature of the comonomers. For example, in starch-g-poly(this compound) copolymers, the glass transition temperature is observed in the range of 63-65°C. researchgate.net Copolymers of N-vinyl pyrrolidone and benzyl methacrylate exhibit either partial or complete miscibility, which affects their thermal properties, as indicated by DSC analysis. mdpi.com

The introduction of a semi-interpenetrating network (semi-IPN) structure, by incorporating poly(this compound) into a cholesteric liquid crystal (CLC) polymer, results in a broad glass transition. nih.gov The pure poly(this compound) homopolymer has a Tg of about 6°C, while the CLC polymer has a Tg of 60°C. nih.gov

The table below presents the glass transition temperatures for poly(this compound) and related polymers.

| Polymer | Glass Transition Temperature (Tg) |

| Poly(this compound) | 6°C sigmaaldrich.comchegg.comsigmaaldrich.com |

| Poly(benzyl methacrylate) | 54°C dergi-fytronix.comchegg.com |

| Poly(vinyl acetate) | 30°C chegg.com |

| Poly(methyl methacrylate) | 110°C chegg.com |

| Poly(vinyl alcohol) | 85°C chegg.comiupac.org |

| Starch-g-poly(this compound) Copolymers | 63-65°C researchgate.net |

For a series of poly{2,5-bis[(p-ethoxyphenoxy) carbonyl] this compound}-co-4-hydroxybutyl acrylate copolymers, both the glass transition temperature and the isotropization temperature (Ti) were found to decrease as the content of 4-hydroxybutyl acrylate increased. tandfonline.com

Differential scanning photocalorimetry (DPC) is a specialized thermal analysis technique used to study the kinetics of photopolymerization and crosslinking reactions upon exposure to UV light. This method has been applied to investigate the crosslinking behavior of polydimethylsiloxanes (PDMS) substituted with this compound groups. researchgate.net The study revealed that the reaction rate, final conversion, and the inhibition period of the crosslinking process are influenced by several factors. researchgate.net These include the reaction atmosphere, the intensity of the UV light, and the nature and concentration of the photoinitiator. researchgate.net

In another application, the crosslinking of poly(ethylene glycol)-b-poly(styrene-co-4-vinylthis compound) polymersomes was achieved through UV irradiation in the presence of a photoinitiator. acs.org Furthermore, copolymers containing o-nitrothis compound and coumarin (B35378) acrylate have been designed to exhibit reversible crosslinking. rsc.org Upon irradiation with 365 nm UV light, dimerization of the coumarin units leads to crosslinking, which can be reversed by exposure to 254 nm UV light. rsc.org

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Microstructural and Morphological Characterization

The microstructure and morphology of polymers, including features like stereoregularity and branching, significantly impact their physical and mechanical properties.

The spatial arrangement of monomer units along a polymer chain, known as tacticity, can have a profound effect on the polymer's properties. In the case of poly(this compound) synthesized via radical polymerization under microwave irradiation, analysis using ¹H NMR and ¹³C NMR spectroscopy has indicated a tendency towards syndiotacticity. researchgate.netmincyt.gob.ar Syndiotactic polymers have the pendant groups arranged on alternating sides of the polymer backbone.

The synthesis of syndiotactic polystyrene graft copolymers, such as syndiotactic-polystyrene-graft-poly(methyl acrylate), has been achieved through atom transfer radical polymerization (ATRP). cmu.edu This method allows for control over both the graft density and the molecular weight of the grafted segments. cmu.edu

Polymer branching refers to the presence of secondary polymer chains linked to the main backbone. The formation of branched poly(this compound) has been observed at high conversion rates during polymerization. researchgate.net The degree of branching can influence properties such as solubility and melt viscosity. The conditions of polymerization can also affect the amount of insoluble gel formed during the thermal degradation of poly(acrylates). researchgate.net

A method for synthesizing addition polymers with branches upon branches involves the one-pot copolymerization of vinyl monomers with specific chain transfer agents. google.com This approach allows for the creation of macromonomers that can be incorporated into growing polymer chains, leading to highly branched structures. google.com For example, this has been demonstrated in the preparation of branched poly(butyl acrylates). google.com

The synthesis of hierarchically branched structures, such as molecular brush-on-brush polymers with secondary side chains of poly(benzyl methacrylate), has been accomplished using an ATRP-based sequential "graft-from" method. rsc.org Furthermore, gel formation has been noted during the photopolymerization of 2-hydroxyethyl acrylate (HEA) and poly(ethylene glycol) methyl ether acrylate (PEGMEA-480) initiated by a polycaprolactone-based macrophotoinitiator, which was also used to polymerize this compound. expresspolymlett.com

Microscopy Techniques (Scanning Electron Microscopy, Optical Microscopy, Transmission Electron Microscopy) for Morphology

Microscopy techniques are fundamental in elucidating the morphology of poly(this compound) (PBA) and its copolymers, particularly when they self-assemble into nano-objects. Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Optical Microscopy (OM) each provide distinct insights into the size, shape, and structure of these polymeric materials.

Transmission Electron Microscopy (TEM) is extensively used to visualize the detailed morphology of nanoparticles formed by copolymers of this compound and benzyl methacrylate. For instance, in the synthesis of poly(glycerol monomethacrylate)–poly(benzyl methacrylate) (PGMA–PBzMA) diblock copolymers, TEM analysis confirmed the formation of well-defined spherical nanoparticles. acs.org The mean number-average particle diameters for PGMA₅₁–PBzMA₂₅₀ copolymers were found to be 55 ± 8 nm and 57 ± 16 nm when synthesized at 10% and 50% solids, respectively, indicating no significant variation in particle size with concentration. acs.org Similarly, TEM studies of poly(methacrylic acid)-block-poly(benzyl methacrylate) (PMAA-PBzMA) vesicles showed volume-average diameters ranging from approximately 200 nm to 280 nm. researchgate.net

The versatility of these copolymers allows for the formation of various morphologies beyond simple spheres. Depending on the degree of polymerization (DP) of the core-forming block, morphologies such as worms and vesicles can be achieved. core.ac.uk TEM analysis of a PNMEP₄₇-PBzMA₂₄₃ diblock copolymer revealed a gradual evolution from spherical micelles to a pure vesicle phase through intermediate worm-like structures. core.ac.uk In another study, PMAA₇₁-PBzMA₁₅₀ worms were observed with average diameters of about 30 nm and lengths exceeding 1 µm. researchgate.net

Table 1: TEM Analysis of Poly(this compound/methacrylate) Copolymer Morphologies

| Copolymer System | Morphology Observed | Size/Dimensions | Reference |

|---|---|---|---|

| PGMA₅₁–PBzMA₂₅₀ | Spherical Nanoparticles | 55-57 nm (diameter) | acs.org |

| PMAAₓ–PBzMA₂₀₀ | Vesicles | 200-280 nm (diameter) | researchgate.net |

| PMAA₇₁-PBzMA₁₅₀ | Worms | ~30 nm (diameter), >1 µm (length) | researchgate.net |

| PNMEP-PBzMA | Spheres, Worms, Vesicles | Dependent on PBzMA DP | core.ac.uk |

| PSMA-PBzMA | Spheres, Worms, Vesicles | Dependent on PBzMA DP | rsc.org |

Scanning Electron Microscopy (SEM) provides complementary information, especially for larger structures or when surface topography is of interest. SEM analysis of PNMEP-PBzMA copolymers with high PBzMA DPs revealed the formation of highly anisotropic, rod-like worms with mean widths of 96 nm and lengths ranging from 1 to 6 µm. core.ac.uk It has also been used to visualize vesicles and confirm the occlusion of silica-loaded PMAA-PBzMA vesicles within calcite crystals. researchgate.net

Optical Microscopy (OM) is employed for observing larger-scale phenomena. For example, it was used to examine the mesomorphic behavior and liquid crystalline states of poly-[2, 5-bis(4′-methoxybenzoyloxy)this compound]. researchgate.net In the context of block copolymer films, optical microscopy can reveal characteristic fingerprint patterns indicative of the perpendicular alignment of lamellae with respect to a substrate. uq.edu.au It has also been utilized to record images of Pickering emulsions stabilized by PGMA–PBzMA nanoparticles. acs.orgwhiterose.ac.uk

Light Scattering Techniques (Quasi-Elastic Light Scattering, Small-Angle X-ray Scattering) for Solution Properties

Light scattering techniques are powerful non-invasive methods for probing the size, conformation, and interactions of polymers in solution. Quasi-Elastic Light Scattering (QELS), also known as Dynamic Light Scattering (DLS), and Small-Angle X-ray Scattering (SAXS) have been instrumental in characterizing poly(this compound) and its copolymers.

Quasi-Elastic Light Scattering (QELS) / Dynamic Light Scattering (DLS) measures the hydrodynamic size of polymers and particles in solution. In a study of a copolymer of diisopropyl fumarate and this compound, QELS was used to measure the hydrodynamic and polydispersity size in various solvents. unlp.edu.artandfonline.com The results indicated that the quality of the solvents increased in the order: ethyl acetate (B1210297) < tetrahydrofuran (B95107) < methyl ethyl ketone. unlp.edu.artandfonline.comresearchgate.net DLS studies on poly(benzyl methacrylate) (PBzMA) in various ionic liquids were used to measure the diffusion coefficient to evaluate the infinite dilution hydrodynamic radii (Rh,0). nsf.gov The excluded volume exponents (ν ≈ 0.52−0.55) derived from these measurements indicated good solvent characteristics. nsf.gov DLS is also routinely used to confirm the size of copolymer nanoparticles, such as the PGMA₅₁–PBzMA₂₅₀ spherical particles, complementing TEM data. acs.org

Table 2: QELS Analysis of a Diisopropyl Fumarate-Benzyl Acrylate Copolymer in Various Solvents

| Solvent | Quality | Observation | Reference |

|---|---|---|---|

| Ethyl Acetate (EA) | Poorer | Smaller hydrodynamic size | unlp.edu.artandfonline.com |

| Tetrahydrofuran (THF) | Intermediate | Intermediate hydrodynamic size | unlp.edu.artandfonline.com |

| Methyl Ethyl Ketone (MEK) | Better | Larger hydrodynamic size | unlp.edu.artandfonline.com |

Small-Angle X-ray Scattering (SAXS) provides information about the size, shape, and conformation of macromolecules and self-assembled structures at the nanoscale. scispace.com SAXS studies on poly(stearyl methacrylate)–poly(benzyl methacrylate) (PSMA–PBzMA) diblock copolymers confirmed the formation of spherical, worm-like, or vesicular morphologies depending on the block lengths. rsc.org The technique has been used to investigate the conformational state of PBzMA in an ionic liquid, 1-ethyl-3-methylimidazolium (B1214524) bis(trifluoromethanesulfonyl)amide. researchgate.net The pair distribution functions calculated from SAXS profiles suggested that PBzMA adopts a random coil conformation upon dissolution in the ionic liquid. researchgate.net

In situ SAXS studies have been particularly insightful, allowing for the real-time monitoring of polymerization-induced self-assembly (PISA). rsc.orgwhiterose.ac.uk For the synthesis of PSMA₁₃–PBzMA₁₅₀ vesicles, in situ SAXS confirmed the gradual evolution of copolymer morphology and allowed for the assignment of approximate lifetimes to intermediate spherical and worm-like phases. rsc.org Furthermore, analysis of the vesicle phase showed that the membrane thickness increased monotonically with the DP of the PBzMA block. rsc.org Molecular dynamics simulations have shown that for poly(this compound) in an ionic liquid-water mixture, the radius of gyration (Rg) increases from (1.59 ± 0.06) nm to (1.67 ± 0.07) nm as the IL concentration rises from 0.44 to 1.32 M, after which it declines, indicating agglomeration. tandfonline.com

Analytical Centrifugation for Adsorption Studies

Analytical centrifugation is a powerful technique for studying the adsorption of polymers onto surfaces and for obtaining high-resolution particle size distributions of colloidal dispersions. This method has been applied to investigate the adsorption behavior of poly(this compound) copolymers.

In one key study, analytical centrifugation was used to compare the adsorption of a diblock copolymer, p(MAA₁₄₃-b-BzMA₃₀₀), with that of a random copolymer, p(MAA₃₉-co-BzMA₆₁), onto carbon black particles. whiterose.ac.uk This comparative analysis helps in understanding how the copolymer architecture (diblock vs. random) influences its efficacy as a dispersant. The data from such experiments can be used to construct adsorption isotherms, which show that for the p(MAA₃₉-co-BzMA₆₁) copolymer, monolayer coverage on carbon black was achieved at a 13 wt % loading. whiterose.ac.uk

Furthermore, large, well-defined spherical nanoparticles of poly(stearyl methacrylate)–poly(benzyl methacrylate) (PSMA–PBzMA) with diameters up to 459 nm have been synthesized to serve as model sterically stabilized particles specifically for analytical centrifugation studies. aston.ac.uk A related technique, disc centrifuge photosedimentometry (DCP), was employed to assess the degree of flocculation and the strength of electrostatic interactions between cationic poly(2-vinylpyridine)-b-poly(benzyl methacrylate) (P2VP-PBzMA) latexes and anionic graphene oxide nanosheets. nih.gov These studies demonstrated that nanocomposite particles were formed, with optimal formation occurring at graphene oxide contents between 10% and 20% w/w relative to the latex. nih.gov

Structure Property Relationships in Poly Benzyl Acrylate Materials

Correlation of Monomer Chemistry and Polymerization Parameters with Resultant Polymer Properties

The final properties of poly(benzyl acrylate) are intrinsically linked to the conditions under which it is synthesized. The choice of polymerization technique and parameters such as initiator, temperature, and monomer concentration plays a pivotal role in determining the molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI), which in turn dictate the material's physical characteristics.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have been particularly successful in synthesizing well-defined PBA. cmu.edu ATRP allows for the polymerization of monomers like benzyl (B1604629) acrylate (B77674) in a controlled manner, yielding polymers with molecular weights predetermined by the ratio of consumed monomer to introduced initiator and with low polydispersity. cmu.edu For instance, the polymerization of this compound under microwave irradiation using benzoyl peroxide as an initiator has been shown to significantly enhance the rate of polymerization. researchgate.net Studies have demonstrated that the concentration of the initiator and the microwave power can be adjusted to control the conversion rate, average molecular weights, and PDI. researchgate.net

The use of chain length regulators, such as thiols, in free-radical polymerization provides another level of control. google.com The weight ratio between the initiator and the chain length modifier can be varied to produce PBA with a lower average molecular weight and a narrower molecular weight distribution. google.com This control over the polymer chain length is crucial as it directly influences properties like the glass transition temperature (Tg). For a related polymer, poly(pentabromothis compound), it has been shown that Tg is dependent on the molecular weight. google.com

Table 1: Effect of Initiator and Polymerization Method on Poly(this compound) Properties

| Polymerization Method | Initiator | Key Findings |

|---|---|---|

| Microwave-assisted Radical Polymerization | Benzoyl Peroxide (BP) | Enhanced polymerization rates; Mw and PDI controlled by BP concentration and microwave power. researchgate.net |

| Free Radical Polymerization | Azobisisobutyronitrile (AIBN) | Polymerization kinetics studied at different temperatures, determining rate constants and activation energies. researchgate.net |

| Atom Transfer Radical Polymerization (ATRP) | Copper-based catalysts | Produces well-defined polymers with predetermined molecular weights and low polydispersity. cmu.edu |

Influence of Copolymer Composition on Material Characteristics

Copolymerization is a versatile strategy to tailor the properties of materials by combining different monomer units within a single polymer chain. The introduction of comonomers with this compound can significantly alter the thermal and mechanical properties of the resulting copolymer. frontiersin.orgnih.gov

For example, copolymers of this compound and diisopropyl fumarate (B1241708) have been synthesized via microwave-assisted free-radical polymerization. unlp.edu.ar In this system, an increase in the this compound content leads to higher monomer conversion and average molecular weights. unlp.edu.ar Similarly, the copolymerization of this compound with monomers like styrene (B11656) can modify the thermal properties of the resulting material. frontiersin.orgnih.gov The glass transition temperature (Tg) of such copolymers is typically a single value that falls between the Tgs of the respective homopolymers, polystyrene and poly(2-ethylhexyl acrylate), indicating a random distribution of monomer units. frontiersin.orgnih.gov

The reactivity ratios of the comonomers are crucial in determining the final copolymer composition and structure. For the benzyl methacrylate (B99206) and ethyl methacrylate system, the reactivity ratios were determined using the Kelen–Tüdös equation. researchgate.net In copolymers of styrene and 2-ethylhexyl acrylate, the properties can be fine-tuned by controlling the incorporation of each comonomer. frontiersin.orgnih.gov

The thermal stability of copolymers is also influenced by their composition. For instance, in poly(benzyl methacrylate-co-ethyl methacrylate) copolymers, the initial decomposition temperature decreases as the mole fraction of benzyl methacrylate increases. researchgate.net This suggests that the thermal resistance can be improved by reducing the benzyl methacrylate content in this specific copolymer system. researchgate.net

Table 2: Properties of this compound Copolymers

| Comonomer | Key Property Changes | Reference |

|---|---|---|

| Diisopropyl Fumarate | Increased this compound content leads to higher Mw and conversion rates. unlp.edu.ar | unlp.edu.ar |

| Styrene | The Tg of the copolymer can be controlled by the comonomer ratio. frontiersin.orgnih.gov | frontiersin.orgnih.gov |

| Ethyl Methacrylate (with Benzyl Methacrylate) | The initial decomposition temperature is dependent on the comonomer ratio. researchgate.net | researchgate.net |

Impact of Architectural Design (Linear, Branched, Graft, Block) on Performance

The architecture of a polymer—whether it is linear, branched, or part of a more complex structure like a graft or block copolymer—has a profound impact on its macroscopic properties and performance. nih.gov These different architectures affect chain entanglement, which in turn influences properties like viscosity and glass transition temperature. mdpi.com

Branched polymers, for instance, often exhibit lower glass transition temperatures compared to their linear counterparts of similar molecular weight. mdpi.comacs.org This is attributed to the increased number of chain ends, which enhances polymer segment mobility. mdpi.com Branched polymers also tend to have lower complex viscosity, suggesting reduced chain entanglement. mdpi.com Research on branched polystyrene has shown that at low molecular weights, there is almost no chain entanglement. mdpi.com

Block copolymers containing this compound segments also exhibit unique properties. For example, ABA block copolymers of acrylonitrile (B1666552) with this compound have been synthesized using ATRP. cmu.edu A block copolymer of polystyrene and poly(2-ethylhexyl acrylate) displayed two distinct Tgs, corresponding to each of the polymer blocks, which confirms a phase-separated morphology. frontiersin.orgnih.gov This is in contrast to random copolymers, which typically show a single Tg. frontiersin.orgnih.gov

Graft copolymers, where polymer chains are attached as side chains to a main polymer backbone, also offer a way to combine the properties of different polymers. Starch-g-poly(this compound) copolymers have been synthesized, resulting in materials with increased resistance to polar solvents, moisture, and acidic environments due to the hydrophobic nature of the grafted PBA chains. researchgate.net

The synthesis of these complex architectures often relies on controlled polymerization techniques. For example, star polymers with a cyclodextrin (B1172386) core and poly(glycidyl methacrylate) arms have been prepared, demonstrating the versatility of modern polymerization methods in creating non-linear structures. nih.gov

Role of Intermolecular and Intramolecular Interactions on Conformation and Behavior

The behavior of poly(this compound) in solution and in the solid state is governed by a complex interplay of intermolecular and intramolecular interactions. These forces, which include solute-solvent interactions and hydrogen bonding, dictate the polymer's conformation and its macroscopic properties. tandfonline.comresearcher.life

Molecular dynamics simulations have been used to study the conformational and structural properties of PBA in an ionic liquid-water mixture. tandfonline.comresearcher.life These studies analyze parameters such as the radius of gyration (Rg), end-to-end distance, and solvent-accessible surface area. tandfonline.comresearcher.life The results indicate that the PBA chain can adopt a compact structure at lower ionic liquid concentrations and a more coiled conformation at higher concentrations. tandfonline.comresearcher.life The stability of PBA is influenced by intermolecular interactions between the polymer and cations, as well as intramolecular interactions involving the benzyl side chains, which can lead to an ordered structure. tandfonline.comtandfonline.com